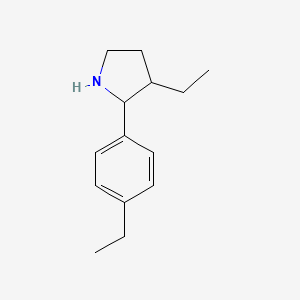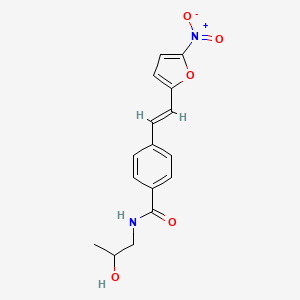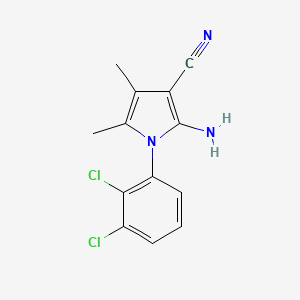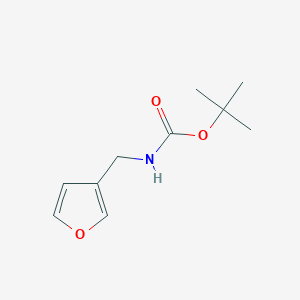
3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is a synthetic organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxazolidinone ring to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution at the phenylamino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
5-benzyl-5-methyl-2-thioxooxazolidin-4-one: Lacks the phenylamino group, which may affect its biological activity.
3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl and methyl groups, potentially altering its chemical properties.
5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl group, which may influence its reactivity.
Uniqueness
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
属性
CAS 编号 |
88051-77-8 |
|---|---|
分子式 |
C17H16N2O2S |
分子量 |
312.4 g/mol |
IUPAC 名称 |
3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-17(12-13-8-4-2-5-9-13)15(20)19(16(22)21-17)18-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3 |
InChI 键 |
IHJDDVYVRXFDHY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)




![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)


![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
